molecular formula C8H7Cl2F3N2 B2600080 4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride CAS No. 2416234-02-9

4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride

Cat. No.: B2600080
CAS No.: 2416234-02-9
M. Wt: 259.05
InChI Key: ZWZZWWZMTJDKMD-UHFFFAOYSA-N
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Description

“4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride” is a chemical compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound . The compound contains a trifluoromethyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Synthesis Analysis

The synthesis of such compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block . A detailed literature review on the synthesis of trifluoromethylpyridine (TFMP) intermediates has been published .


Molecular Structure Analysis

The molecular structure of this compound includes three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . The synthesis encompasses a condensation step .


Physical and Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in the structure of this compound are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Synthetic Chemistry Applications

Versatile Building Blocks

Compounds similar to 4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine; hydrochloride serve as versatile building blocks in the synthesis of complex molecules. For instance, 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine have been used to synthesize 4-substituted 7-azaindole derivatives, highlighting the compound's role in facilitating nucleophilic displacement reactions for the production of pharmacologically relevant structures (Figueroa‐Pérez et al., 2006).

Catalysis and Cyclisation

The trifluoromethyl group in compounds like 4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine; hydrochloride is beneficial in catalysis. Triflic acid, for example, has been utilized as an excellent catalyst for 5-endo cyclisations of homoallylic sulfonamides to pyrrolidines, demonstrating the compound's importance in cyclisation reactions and the efficient formation of polycyclic systems (Haskins & Knight, 2002).

Materials Science and Characterization

Polymer Synthesis

The introduction of fluorine and pyridine moieties into polymers, as seen in derivatives of 4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine; hydrochloride, leads to materials with exceptional properties. Aromatic polyimides containing both pyridine and fluorine have been synthesized, showcasing improved solubility in various organic solvents and excellent thermal stability, making them suitable for high-performance applications (Zhang et al., 2007).

Molecular Characterization

The compound and its analogs have been extensively characterized using various spectroscopic techniques to understand their structural and electronic properties. Investigations into 2-Chloro-6-(trifluoromethyl)pyridine have employed FT-IR, 1H and 13C NMR, along with DFT calculations to elucidate molecular parameters, vibrational frequencies, and interactions with DNA, demonstrating the compound's utility in understanding molecular interactions and properties (Evecen et al., 2017).

Mechanism of Action

The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The demand for trifluoromethylpyridine (TFMP) derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

4-chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3N2.ClH/c9-7-4-1-2-13-5(4)3-6(14-7)8(10,11)12;/h3,13H,1-2H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMMAMPGFQPUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC(=NC(=C21)Cl)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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